N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
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Overview
Description
N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is a complex organic compound with a molecular formula of C11H14N6. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of both amino and imino groups in its structure makes it a unique candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of catalysts and controlled reaction conditions to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its therapeutic applications in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to biological responses. The exact pathways and targets vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole derivatives share structural similarities with N-[Amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide.
Amino-imino compounds: Compounds containing both amino and imino groups are structurally related and exhibit similar reactivity patterns.
Uniqueness: . Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
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Properties
IUPAC Name |
N-(diaminomethylidene)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)16-11(14)17-9(6-7-15-17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H5,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZOILYQDCPXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=N)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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